Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 280.8 g/mol. This compound is classified as an oxazole derivative, which is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. Oxazoles are known for their diverse biological activities and applications in medicinal chemistry, making Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride a subject of interest in various scientific fields, including chemistry, biology, and pharmacology.
The synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride typically involves several key steps:
The molecular structure of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride features a pentyl chain attached to a nitrogen atom in the amine group, with an oxazole ring that includes a phenyl substituent. The structure can be represented as follows:
Key structural data include:
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic medium |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, nucleophiles | Varies by substrate |
The mechanism by which Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride exerts its biological effects likely involves interaction with specific receptors or enzymes within biological systems. This interaction can lead to modulation of various signaling pathways, resulting in physiological responses. The precise mechanism may vary based on its application—whether in medicinal chemistry or biological research—indicating its potential utility in drug development and therapeutic applications .
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in research and industry, particularly in organic synthesis and drug formulation .
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride has several scientific uses:
The construction of the 3-phenyl-1,2-oxazole (isoxazole) core in Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride represents a critical initial step in the synthetic sequence. Modern approaches leverage cyclocondensation reactions between phenylglyoxal derivatives and hydroxylamine under acidic catalysis, achieving moderate yields (65–70%) [1]. Alternative methodologies employing α-diazo carbonyl compounds and nitriles in the presence of sterically hindered Lewis acids (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃) offer advantages in functional group tolerance and scalability, producing oxazoles in moderate-to-high yields (Scheme 3) [3]. This method is particularly valuable for installing diverse substituents at the oxazole 2-, 4-, and 5-positions, enabling scaffold diversification crucial for structure-activity relationship (SAR) studies. Acid-promoted multicomponent reactions involving arylglyoxal monohydrates, nitriles, and C-nucleophiles (e.g., 4-hydroxycoumarin) present another robust route, facilitated by trifluoroacetic acid (TFA) at elevated temperatures (~100°C) [3]. The electronic nature of the aryl substituent in the glyoxal component exhibits minimal influence on reaction efficiency, contributing to the versatility of this approach.
Table 1: Methods for Oxazole Core Synthesis
Method | Key Reactants | Catalyst/Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Cyclocondensation | Phenylglyoxal, NH₂OH·HCl | H₂SO₄ | 65-70 | Simplicity, established protocol |
Lewis Acid Catalysis | α-Diazo carbonyl, Nitriles | B(C₆F₅)₃ | Moderate-High | Functional group tolerance, scalability |
Brønsted Acid Multicomponent | Arylglyoxal, Nitrile, C-Nucleophile | TFA, 100°C | Good-Excellent | Versatility, one-pot procedure |
SnCl₄-Mediated Ring Opening | trans-2-Aryl-3-nitro-cyclopropanes | SnCl₄, 1,2-Dichloroethane, rt | Good-Excellent | Access to trisubstituted oxazoles |
Introduction of the pentylamine linker to the pre-formed 3-phenylisoxazole core typically involves nucleophilic substitution or reductive amination strategies. Direct SN₂ reaction of 5-(bromomethyl)-3-phenylisoxazole with a protected pentane-1,5-diamine derivative represents a straightforward approach, although competing elimination or over-alkylation can reduce yields [1]. Optimization using polar aprotic solvents (DMF, acetonitrile) and inorganic bases (K₂CO₃) improves efficiency, yielding the alkylated intermediate in 50–55% [1]. Reductive amination offers superior control for attaching the amine chain, particularly valuable for introducing structural diversity. Here, 5-(3-phenylisoxazol-5-yl)pentan-1-one is condensed with methylamine (often generated in situ from its hydrochloride salt using a base like NaOH), followed by reduction of the resulting imine. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol are common reducing agents, providing the desired N-methylpentylamine product in significantly higher yields (75–80%) compared to direct alkylation [1] [6]. This method benefits from milder conditions and better functional group compatibility.
The final step in constructing the target molecule involves methylating the primary amine terminus of the pentyl chain attached to the isoxazole. This is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) [1]. The base deprotonates the primary amine, generating a nucleophilic amide ion that readily attacks the methylating agent. Careful stoichiometric control (slight excess of methylating agent) and reaction monitoring are essential to minimize di-methylation and maximize yield (75–80%) [1]. Conversion of the free base Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine to its hydrochloride salt is crucial for enhancing stability, crystallinity, and solubility in biological matrices. This is efficiently accomplished by bubbling dry hydrogen chloride (HCl) gas through a solution of the free base in a cold, anhydrous solvent like diethyl ether (Et₂O) or dichloromethane (DCM). The hydrochloride salt precipitates as a white solid, which is collected by filtration, washed with cold solvent, and dried under vacuum. This process achieves high yields (90–95%) and purity [1] [8]. Methylamine hydrochloride itself (CH₃NH₂·HCl, CAS 593-51-1) is a readily available, stable white powder (mp 231-233°C) commonly used as a reagent and methylamine source [8].
Synthetic pathways for Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride share similarities and differences with routes employed for structurally related bioactive oxazole derivatives. A commonality lies in the initial construction of the oxazole ring. Like the target compound, COX-2 inhibitors like Oxaprozin and antiviral agents like Henoxazole A often utilize phenylglyoxal derivatives or α-halo ketones in cyclocondensation reactions with amidoximes or hydroxylamine for oxazole formation [3] [9]. However, significant divergence occurs in the functionalization and chain elongation strategies, heavily influenced by the desired biological activity and pharmacophore requirements.
For instance, acid ceramidase inhibitors featuring 2-oxo-N-pentyloxazole-3-carboxamides (e.g., compound 32b) rely heavily on coupling pre-formed oxazole carboxylic acids with pentylamine derivatives using peptide coupling reagents (HATU, EDCI) [6]. This contrasts sharply with the alkylation/reductive amination strategies used to attach the pentylmethylamine chain in the target compound. PDE2 inhibitors based on triazolopyrimidines, while incorporating heterocyclic cores, employ entirely different nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for introducing alkylamine side chains, often at an earlier stage in the synthesis [2]. The choice of protecting groups also differs; the target compound synthesis often uses simple Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups for the primary amine during alkylation, subsequently removed before methylation. In contrast, syntheses of complex oxazole natural product analogs may require orthogonal protecting group strategies (e.g., Fmoc, Alloc) compatible with multiple functional groups [9].
Yield optimization strategies also show parallels. Similar to the target compound, many oxazole syntheses achieve yield improvements through Lewis acid catalysis (e.g., SnCl₄ for trisubstituted oxazoles from nitrocyclopropanes) [3] or microwave-assisted techniques reducing reaction times from hours to minutes, as commonly employed in green synthesis of oxadiazoles and isoxazoles [5] [9]. The hydrochloride salt formation via HCl gas treatment in ethereal solvents remains a near-universal final step for amine-containing bioactive oxazole derivatives to ensure stability and crystallinity [1] [6] [8]. The comparative analysis underscores that while core heterocycle formation may follow established patterns, the strategies for appending specific pharmacophoric elements like the pentylmethylamine chain are highly tailored to the target molecule's specific structure and the reactivity constraints of its intermediates.
Table 3: Synthetic Route Comparison for Oxazole-Containing Bioactive Compounds
Compound Class/Target | Oxazole Formation Method | Key Chain Introduction/Functionalization | Typical Final Step | Notable Yield Challenges |
---|---|---|---|---|
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine·HCl | Phenylglyoxal + NH₂OH·HCl or α-Diazo + RCN | Alkylation/Reductive Amination + N-CH₃ | HCl salt ppt (Et₂O) | Over-alkylation, Di-methylation |
Oxazole Carboxamide AC Inhibitors (e.g., 32b) | Amidoxime cyclization or Diazo route | Carboxylic acid + Pentylamine (Coupling) | Purification (Chromatography) | Coupling efficiency, epimerization |
PDE2 Inhibitors (e.g., US10239882B2) | Not Oxazole core (Triazolopyrimidine) | SNAr on core with amine/alkyl halide | Salt formation (various) | Regioselectivity in SNAr |
Oxaprozin (COX-2 Inhibitor) | Diaryl-substituted oxazole synthesis | Pre-assembly or late-stage carboxylate salt | Na⁺ salt formation | Regioisomer control during synthesis |
Ditazole (Platelet Agg. Inhibitor) | Multi-step assembly likely | Complex side chain pre-formation | Crystallization | Complexity of multi-ring system |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4